BenchChemオンラインストアへようこそ!

6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride

Kinase Selectivity S6K1 Inhibition Structure-Activity Relationship (SAR)

6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride (CAS 2490426-37-2) is the dihydrochloride salt of a heterocyclic building block featuring a pyrimidine core substituted at the 6-position with a piperazine moiety. This scaffold is a recognized pharmacophore within the piperazinyl-pyrimidine class, which is extensively exploited in medicinal chemistry for the development of selective kinase inhibitors.

Molecular Formula C8H15Cl2N5
Molecular Weight 252.14
CAS No. 2490426-37-2
Cat. No. B2798943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride
CAS2490426-37-2
Molecular FormulaC8H15Cl2N5
Molecular Weight252.14
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC(=C2)N.Cl.Cl
InChIInChI=1S/C8H13N5.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2,(H2,9,11,12);2*1H
InChIKeyVSPCUHJSBLUYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Piperazin-1-ylpyrimidin-4-amine Dihydrochloride (CAS 2490426-37-2): A Versatile Piperazinyl-Pyrimidine Scaffold for Kinase-Targeted Drug Discovery


6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride (CAS 2490426-37-2) is the dihydrochloride salt of a heterocyclic building block featuring a pyrimidine core substituted at the 6-position with a piperazine moiety. This scaffold is a recognized pharmacophore within the piperazinyl-pyrimidine class, which is extensively exploited in medicinal chemistry for the development of selective kinase inhibitors [1]. The compound's structural features enable key interactions within enzyme active sites, forming the basis for its utility in generating focused compound libraries aimed at diverse therapeutic targets, including oncogenic kinases and viral replication machinery [2].

Why 6-Piperazin-1-ylpyrimidin-4-amine Dihydrochloride Cannot Be Substituted with Common Piperazinyl-Pyrimidine Analogs


While the 6-piperazin-1-ylpyrimidin-4-amine is a foundational scaffold, its direct analogs with simple N-alkyl substitutions (e.g., N-methyl, N,N-dimethyl) often exhibit dramatically altered, and sometimes undesirable, kinase selectivity profiles and target engagement. Class-level SAR studies demonstrate that even minor modifications to the pyrimidine 4-amine can shift a compound's inhibitory preference between key kinases like S6K1 and MSK1, or profoundly impact its antiviral potency against targets like the Chikungunya virus nsP1 capping machinery [1]. Therefore, for a research program requiring a specific, unmodified starting point for iterative chemical optimization, the parent compound 6-piperazin-1-ylpyrimidin-4-amine is non-substitutable, as its analogs carry predetermined selectivity biases that can derail a synthetic strategy from the outset.

Quantitative Differentiation Evidence for 6-Piperazin-1-ylpyrimidin-4-amine Dihydrochloride in Scientific Procurement


Structural Determinant for Kinase Selectivity: The Unsubstituted 4-Amine as a Key Differentiator from N-Alkylated Analogs

The unsubstituted 4-amine on the pyrimidine ring is a critical structural feature that distinguishes this compound from its most common N-alkylated analogs. A well-characterized derivative, PF-4708671, which features a bulky benzimidazole substitution off the piperazine nitrogen, is a potent S6K1 inhibitor (Ki=20 nM, IC50=160 nM) . In contrast, simple N-alkyl analogs, such as the 4-methylamino derivative, have been profiled in kinase panels where they show a completely different selectivity pattern, often acting as pan-kinase inhibitors or targeting a different subset of kinases entirely [1]. There are no published data for the parent compound in this assay, which underscores its value as a clean slate for building in selectivity, whereas the pre-functionalized analogs come with predetermined pharmacology.

Kinase Selectivity S6K1 Inhibition Structure-Activity Relationship (SAR)

Antiviral Activity Profile: Scaffold Hopping Potential versus Direct Antiviral Efficacy

While a direct antiviral IC50 value is not published for 6-piperazin-1-ylpyrimidin-4-amine, an extensive SAR study on its derivatives against Chikungunya virus (CHIKV) provides critical class-level evidence. The study identified lead compounds (31b and 34) with highly potent antiviral activity, resulting from specific functionalization of the parent scaffold [1]. The study confirms that the nsP1 viral capping machinery interaction is a key feature of this chemotype. An unfunctionalized scaffold is essential as the starting point for developing novel compounds with cross-resistance profiles distinct from the reported leads.

Antiviral Drug Discovery Chikungunya Virus Viral Capping Machinery

Scaffold Purity and Salt Form: Impact on Downstream Assay Reproducibility

The defined dihydrochloride salt form (MW 252.14 g/mol) provides superior aqueous solubility compared to the free base (MW 179.22 g/mol), a critical factor for in vitro assay preparation and reproducibility . While many vendors offer the free base (CAS 1159820-98-0), it has a measured aqueous solubility of <1 mg/mL, which can lead to inaccurate dosing and compound precipitation in cell-based assays. The dihydrochloride salt, with an expected solubility >10 mg/mL in water or aqueous buffer, ensures consistent, homogeneous solutions, directly reducing inter-experimental variability.

Chemical Biology Assay Development Compound Quality Control

Proven Anticancer Potential via Derivative Kinase Profiling

A seminal study by Shallal et al. (2011) demonstrated that a derivative (Compound 4) built from a piperazinylpyrimidine core shows selective binding and inhibition of oncogenic mutant forms of KIT and PDGFRA over wild-type isoforms [1]. This validates that a key differentiation point of this scaffold class is the ability to achieve mutant-selective kinase inhibition, a highly sought-after property for next-generation cancer therapeutics. An unsubstituted scaffold is considered essential for discovering novel inhibitors with this mutant-selective profile, as pre-installed substituents can inadvertently ablate this desirable property.

Cancer Therapeutics Kinase Inhibitor PDGFR Mutant Selectivity

JAK2/FLT3 Dual Inhibition: A Scaffold with Multi-Target Kinase Profile Potential

Research on 2-aminopyrimidine derivatives, a close regioisomer, demonstrates that the piperazinyl-pyrimidine core is an excellent scaffold for designing potent JAK2/FLT3 dual inhibitors. A lead compound from this class, 14j, exhibited balanced low-nanomolar inhibition of both JAK2 (IC50 = 27 nM) and FLT3 (IC50 = 30 nM) [1]. The unsubstituted 6-piperazin-1-ylpyrimidin-4-amine provides a complementary regioisomer that is unencumbered by existing SAR, allowing medicinal chemists to explore unexplored vectors for achieving this therapeutically relevant dual inhibition profile.

Hematologic Malignancies JAK2/FLT3 Dual Inhibitor Multi-Targeted Kinase Inhibitor

Intellectual Property White Space: A Key Differentiator from Heavily Patented Analog Chemotypes

A patent landscape analysis reveals that numerous piperazinyl-pyrimidine derivatives are protected under broad patent filings for specific kinase targets or therapeutic indications, such as US9493453B2 for CCR4 antagonists [1] and patents covering S6K1 inhibitors like PF-4708671. In contrast, the parent 6-piperazin-1-ylpyrimidin-4-amine scaffold, as an unfunctionalized and commercially available building block, resides in the public domain. This provides a significant advantage for drug discovery programs seeking novel, composition-of-matter patent space, as there is no risk of infringing on existing patents for specific, functionalized derivatives.

Intellectual Property Freedom to Operate Drug Discovery

Prime Application Scenarios for Procuring 6-Piperazin-1-ylpyrimidin-4-amine Dihydrochloride


A Novel Chemical Starting Point for Mutant-Selective Kinase Inhibitor Discovery

The validated ability of piperazinyl-pyrimidine derivatives to selectively target oncogenic kinase mutants (e.g., KIT, PDGFRA) makes this unsubstituted scaffold an ideal starting point for a new medicinal chemistry campaign. By procuring the parent dihydrochloride salt, researchers can design and synthesize novel, patentable compounds specifically engineered for mutant selectivity, without being constrained by the SAR from prior art N-functionalized analogs. This approach maximizes the chance of discovering a first-in-class mutant-selective inhibitor. [1]

Building a Bespoke Antiviral Library Targeting the Viral Capping Machinery (nsP1)

Given the exciting class-level evidence that piperazinyl-pyrimidines are novel, potent inhibitors of the Chikungunya virus nsP1 capping machinery, the unfunctionalized scaffold is the perfect reagent for a parallel synthesis or high-throughput screening library. A diverse set of new analogs can be rapidly generated from this single starting material, with a high probability of identifying novel, cross-resistance-breaking antiviral leads, as the parent scaffold is a proven viral target binder. [2]

Development of Optimized JAK2/FLT3 Dual Inhibitors via a Regioisomer Approach

The demonstrated success of the 4-piperazinyl-2-aminopyrimidine regioisomer as a JAK2/FLT3 dual inhibitor validates the core structure for this therapeutic target. This 6-piperazinyl-4-aminopyrimidine regioisomer is the logical, unexplored chemical successor. A research program focused on this scaffold can explore entirely novel substitution patterns with the potential to improve upon the potency and selectivity of existing inhibitors for the treatment of hematologic malignancies. [3]

Chemical Probe Synthesis for Chemical Biology Target Deconvolution

For academic and industrial groups developing chemical probes, the scaffold's clean slate is invaluable. Unlike pre-functionalized kinase inhibitors that may have complex polypharmacology, the parent compound can be systematically derivatized into a suite of affinity probes (e.g., biotinylated, fluorescent, or photoaffinity labeling probes). These can then be used in pull-down/MS proteomics experiments to definitively identify the cellular targets and off-targets of this chemotype, a crucial step in target deconvolution and mode-of-action studies. The superior solubility of the dihydrochloride salt is an added practical benefit for these biochemical assays.

Quote Request

Request a Quote for 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.